CC-17369
Overview
Description
CC-17369, also known as 7-Hydroxy pomalidomide, is a metabolite of Pomalidomide. It is a cereblon-based ligand used in the recruitment of cereblon protein. This compound is significant in the field of targeted protein degradation, particularly in the development of PROTAC (Proteolysis Targeting Chimeras) technology .
Biochemical Analysis
Biochemical Properties
CC-17369 plays a significant role in biochemical reactions. It interacts with the cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase . The nature of these interactions involves the recruitment of CRBN protein, which is crucial for the formation of PROTAC, a type of bifunctional molecule designed for targeted protein degradation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the cereblon (CRBN) protein . This interaction is key to the formation of PROTAC, which is designed to degrade specific proteins within cells .
Preparation Methods
CC-17369 is synthesized from Pomalidomide. The synthetic route involves the hydroxylation of Pomalidomide to produce 7-Hydroxy pomalidomide. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the hydroxylation process. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CC-17369 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CC-17369 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of PROTACs for targeted protein degradation.
Biology: Studied for its role in the recruitment of cereblon protein and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases by targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mechanism of Action
CC-17369 exerts its effects by binding to cereblon, a substrate receptor of the CRL4 E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent proteasomal degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in regulating protein levels within cells .
Comparison with Similar Compounds
CC-17369 is unique due to its specific hydroxylation at the 7th position of Pomalidomide. Similar compounds include:
Pomalidomide: The parent compound of this compound, used in the treatment of multiple myeloma.
Lenalidomide: Another derivative of thalidomide, used in the treatment of various cancers.
Thalidomide: The original compound from which Pomalidomide and Lenalidomide are derived, known for its immunomodulatory properties
Properties
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c14-5-1-3-7(17)10-9(5)12(20)16(13(10)21)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNODJHQYSZVNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547162-46-8 | |
Record name | CC-17369 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1547162468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CC-17369 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z346T86O9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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